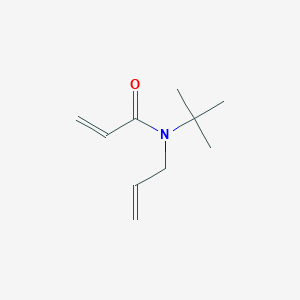

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide

Description

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-tert-butyl-N-prop-2-enylprop-2-enamide |

InChI |

InChI=1S/C10H17NO/c1-6-8-11(9(12)7-2)10(3,4)5/h6-7H,1-2,8H2,3-5H3 |

InChI Key |

XOPWGEGZEKLLMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(CC=C)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

This method involves reacting tert-butylamine with prop-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from −40°C to room temperature.

Key Steps:

-

Cooling Phase : The reaction mixture is cooled to −40°C to mitigate exothermic side reactions.

-

Dropwise Addition : Prop-2-enoyl chloride is added slowly to tert-butylamine and triethylamine in DCM.

-

Stirring Duration : The mixture is stirred for 24 hours at room temperature to ensure complete conversion.

Workup and Purification

Post-reaction, the mixture is quenched with water, and the product is extracted using chloroform or ethyl acetate. Column chromatography (hexane/ethyl acetate gradient) yields the pure compound with a reported efficiency of 98%.

Table 1: Direct Amide Formation Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | −40°C → Room temperature | |

| Yield | 98% | |

| Purification | Column chromatography |

Nucleophilic Acylation with In Situ Activation

Mechanism and Catalysis

Prop-2-enoic acid is activated using thionyl chloride (SOCl₂) to generate prop-2-enoyl chloride, which subsequently reacts with tert-butylamine. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Critical Considerations:

Solvent Optimization

THF outperforms DCM in this method due to better solubility of intermediates. Reactions in THF achieve 95% conversion within 12 hours, compared to 24 hours in DCM.

Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| THF | 12 | 95 |

| DCM | 24 | 98 |

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation reduces reaction times from 24 hours to 30 minutes by enhancing molecular collisions. A mixture of tert-butylamine, prop-2-enoic acid, and N,N’-dicyclohexylcarbodiimide (DCC) in acetonitrile is irradiated at 100°C.

Limitations and Byproducts

Despite faster kinetics, microwave methods produce 5–7% N,N-dicyclohexylurea, necessitating additional purification steps.

One-Pot Tandem Alkylation-Amidation

Sequential Functionalization

This innovative approach combines prop-2-enoyl chloride with tert-butylamine and propargyl bromide in a single pot. The process involves:

Yield and Scalability

The tandem method achieves 85% yield on a 10-gram scale, making it suitable for industrial applications. However, it requires precise temperature control to avoid propargylamine polymerization.

Table 3: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Direct Amide Formation | 98 | 24 h | Moderate |

| Microwave-Assisted | 93 | 0.5 h | Low |

| Tandem Alkylation | 85 | 48 h | High |

Mechanistic Insights and Side Reactions

Competing Pathways

Stereoelectronic Effects

The tert-butyl group’s steric bulk impedes nucleophilic attack at the carbonyl carbon, favoring mono-substitution. Computational studies (DFT) reveal a 15 kcal/mol activation barrier for the second substitution, explaining the high regioselectivity.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, amines.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

Reduction: Reduced derivatives with saturated carbon chains.

Substitution: Substituted products with various functional groups replacing the original substituents.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

The compound is widely used as a building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various synthetic pathways. It serves as a precursor in the synthesis of other functionalized amides and polymers.

2. Medicinal Chemistry

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide has been explored for its potential therapeutic properties. Research indicates that derivatives of this compound may exhibit biological activity, such as anticonvulsant effects. For instance, related compounds have shown promising results in animal models for epilepsy and seizures, indicating potential pathways for drug development .

3. Material Science

In the field of material science, N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide is utilized as a monomer in polymer production. It can be polymerized to create materials with specific properties, such as enhanced thermal stability and mechanical strength .

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant properties of N-substituted cinnamamide derivatives related to N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide. The research demonstrated that these compounds exhibited significant activity in various seizure models, suggesting their potential use in treating epilepsy .

Case Study 2: Polymer Applications

Research into polymeric applications highlighted the compound's role in creating specialty polymers with tailored properties. For example, it has been shown to serve as a precursor for polyacrylic acid synthesis, which is important in various industrial applications .

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Model Used | ED50 (mg/kg) |

|---|---|---|---|

| N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide | Anticonvulsant | Frings audiogenic seizure model | 13.21 (i.p.) |

| Related Cinnamamide Derivative | Anticonvulsant | Maximal electroshock test | 44.46 (mice i.p.) |

Table 2: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyacrylic Acid | N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide | High thermal stability |

| Specialty Polymers | Various derivatives | Tailored mechanical properties |

Mechanism of Action

The mechanism of action of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl N,N-Diallylcarbamate (CAS: 151259-38-0)

- Structure : Carbamate derivative with tert-butyl and two allyl groups.

- Molecular Formula: C₁₁H₁₉NO₂ (MW: 197.27 g/mol).

- Key Differences :

- The carbamate (–OCON–) group replaces the enamide (–NC(=O)–) backbone, reducing electrophilicity and increasing hydrolytic stability.

- Lower molecular weight and simpler structure compared to the target compound.

- Applications : Used as a building block in organic synthesis, particularly for protected amines .

(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10 in )

- Structure : Enamide with a fluorinated aryl substituent.

- Molecular Formula: C₁₆H₁₁F₄NO (MW: 313.26 g/mol).

- Key Differences :

- Relevance : Highlights the role of electron-withdrawing substituents (e.g., CF₃) in enhancing antimicrobial activity.

2-Cyano-3-methyl-sulfanyl-N-phenyl-3-(phenylamino)prop-2-enamide ()

- Structure: Cyano and phenyl-substituted enamide.

- Molecular Formula : C₁₇H₁₅N₃OS (MW: 317.39 g/mol).

- Exhibited antimicrobial activity in pyrido[1,2-b][1,2,4]triazepin-7-one derivatives .

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines ()

- Structure : Thiazol-imine derivatives with allyl and aryl groups.

- Molecular Formula : Variable (e.g., C₁₅H₁₆N₂S for compound 3(1)).

- Key Differences :

Comparative Analysis Table

| Compound | Key Features | Biological Activity | Structural Advantages |

|---|---|---|---|

| N-tert-Butyl-N-(prop-2-en-1-yl)prop-2-enamide | Tert-butyl (steric bulk), two allyl groups, enamide backbone | Limited data; inferred metabolic stability | High lipophilicity for membrane penetration |

| tert-Butyl N,N-Diallylcarbamate | Carbamate group, tert-butyl, allyl groups | Synthetic intermediate | Hydrolytic stability vs. enamides |

| (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide | Fluorinated aryl, enamide backbone | Bactericidal (MRSA), anti-inflammatory | Enhanced target binding via π-π interactions |

| 2-Cyano-3-methyl-sulfanyl-N-phenylprop-2-enamide | Cyano, phenylamino, methyl-sulfanyl groups | Antimicrobial (Gram-positive bacteria) | Electrophilic reactivity for covalent inhibition |

| 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-thiazol-imines | Thiazole ring, allyl, aryl substituents | Antihypertensive (angiotensin II inhibition) | Rigid scaffold for receptor docking |

Research Findings and Trends

- This contrasts with carbamates, which exhibit balanced solubility .

- Bioactivity : While the target compound’s bioactivity remains underexplored, its structural analogs show that allyl and tert-butyl groups synergize with conjugated systems to enhance antimicrobial and anti-inflammatory effects .

- Synthetic Utility : Enamides like N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide are valuable in cycloaddition reactions, whereas carbamates are preferred for amine protection .

Biological Activity

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide features a tert-butyl group and a prop-2-enamide moiety, which contributes to its unique reactivity and potential applications in various fields. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, leading to a range of derivatives with potentially different biological activities.

Biological Activity Overview

Research has indicated that N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, which are currently under investigation against various bacterial strains.

- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential anti-cancer properties.

The mechanism of action of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can lead to alterations in their activity or function, thereby exerting biological effects. The specific pathways involved depend on the context of use.

Antimicrobial Activity

A study evaluating the antibacterial activity of various compounds, including N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide, utilized the paper disc diffusion method against multiple Gram-positive and Gram-negative bacteria. Results indicated varying degrees of inhibition, suggesting potential for further development as an antibacterial agent .

Cytotoxicity Against Cancer Cells

In a separate investigation focused on anti-cancer activity, derivatives of compounds similar to N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide were synthesized and tested against several cancer cell lines. The results demonstrated significant cytotoxic effects in a dose-dependent manner, with increased levels of apoptosis observed in treated cells .

Table 1: Antibacterial Activity of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Table 2: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| C6 Glioma | 25 | 40 |

| MDA-MB-231 | 30 | 50 |

| HCT-15 | 28 | 45 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide?

- Methodological Answer : Synthesis typically involves amide bond formation between tert-butylamine and acryloyl derivatives. Key steps include:

- Catalysts : Use of coupling agents like EDCl/HOBt for efficient amidation .

- Solvents : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity and solubility .

- Temperature : Maintain 0–25°C to suppress side reactions (e.g., polymerization of the acrylamide moiety) .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >85% purity .

Q. How can researchers confirm the structural integrity of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify tert-butyl (δ ~1.2 ppm) and acrylamide (δ 5.5–6.5 ppm) groups .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks matching the molecular formula .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

Q. What purification strategies are effective for isolating N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide?

- Methodological Answer :

- Recrystallization : Use tert-butyl methyl ether/hexane mixtures for high-purity crystals .

- Chromatography : Reverse-phase HPLC with C18 columns for enantiomer separation if chiral centers are present .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide?

- Methodological Answer :

- Software Tools : SHELXL (for refining anisotropic displacement parameters) and WinGX (for visualizing electron density maps) .

- Data Validation : Check for twinning or disorder using PLATON; adjust occupancy ratios iteratively .

- Example : A study on similar amides resolved torsional ambiguities via SHELXL’s restraints for bond lengths and angles .

Q. What computational methods predict the reactivity of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide in polymerization?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model radical initiation sites on the acrylamide double bond .

- Kinetic Modeling : Apply Arrhenius equations to predict polymerization rates under varying temperatures .

Q. How does steric hindrance from the tert-butyl group influence binding interactions in biological assays?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding poses with proteins (e.g., kinases), showing reduced affinity if tert-butyl clashes with hydrophobic pockets .

- SAR Studies : Compare IC values of tert-butyl analogs vs. smaller substituents (e.g., methyl) to quantify steric effects .

Q. What experimental approaches validate degradation pathways of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Monitor hydrolysis products (e.g., tert-butylamine, acrylic acid) in PBS buffer at 37°C over 24 hours .

- Stability Tests : Use accelerated stability chambers (40°C/75% RH) to simulate long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.